molecular formula C6H15ClN2O2 B1424828 N-alpha-Methyl-L-ornithine hydrochloride CAS No. 37148-99-5

N-alpha-Methyl-L-ornithine hydrochloride

Cat. No. B1424828
CAS RN: 37148-99-5
M. Wt: 182.65 g/mol
InChI Key: OUPNMQRLBAANLP-JEDNCBNOSA-N
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Description

N-alpha-Methyl-L-ornithine hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2 . It is also known by other synonyms such as (2S)-5-amino-2-(methylamino)pentanoic acid hydrochloride . The compound has a molecular weight of 182.65 g/mol .


Molecular Structure Analysis

The InChI string of N-alpha-Methyl-L-ornithine hydrochloride is InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 . The compound has a Canonical SMILES string of CNC(CCCN)C(=O)O.Cl and an Isomeric SMILES string of CNC@@HC(=O)O.Cl .


Physical And Chemical Properties Analysis

N-alpha-Methyl-L-ornithine hydrochloride has several computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are both 182.0822054 g/mol . The Topological Polar Surface Area of the compound is 75.4 Ų .

Scientific Research Applications

Acetylornithinase of Escherichia coli

  • Research Focus: This study explored the partial purification and properties of acetylornithinase in Escherichia coli. N-alpha-Methyl-L-ornithine hydrochloride, among other compounds, was used to understand enzyme properties and interactions in E. coli (Vogel & Bonner, 1956).

Polyamine Biosynthesis Inhibition

  • Research Focus: This paper investigated the inhibition of ornithine decarboxylase by alpha-Methyl-(+/-)-ornithine hydrochloride and its analogs. The study showed that this compound is a competitive inhibitor of ornithine decarboxylase across different tissues (Abdel-Monem et al., 1975).

Siderophore Activity in Microbial Iron-Transport Systems

  • Research Focus: This research synthesized and evaluated N5-Acetyl-N5-hydroxy-L-ornithine derivatives, a key constituent in microbial siderophores. The study assessed the growth-promoting ability of these compounds in microbial iron-transport systems (Dolence et al., 1991).

Methylglyoxal Formation and Effects

  • Research Focus: Methylglyoxal is a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products, including derivatives involving L-ornithine. This study explored its formation and effects in food and living organisms (Nemet et al., 2006).

Antiproliferative Properties in Cultured Cells

  • Research Focus: The study looked into DL-alpha-difluoromethyl ornithine's antiproliferative properties in cultured cells, highlighting the role of ornithine decarboxylase inhibitors in cell division processes (Mamont et al., 1978).

Enzyme Inhibition Studies

  • Research Focus: This paper synthesized ornithine analogues and evaluated them as inhibitors of ornithine decarboxylase from various sources. The study provided insights into enzyme active site topography and substrate binding (Bey et al., 1978).

Safety And Hazards

The compound is classified as an Eye Irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . In case of eye contact, it is recommended to rinse with pure water for at least 15 minutes . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

(2S)-5-amino-2-(methylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPNMQRLBAANLP-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-Methyl-L-ornithine hydrochloride

CAS RN

37148-99-5
Record name Nα-Methyl-L-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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